Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C12H13NO2
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of benzyl chloride with 2,3-dihydro-1H-pyrrole-1-carboxylic acid under basic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Benzyl pyrrole-1-carboxylate derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
- The primary targets of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate are likely specific receptors or enzymes within cells. Unfortunately, specific targets for this compound are not well-documented in the literature .
- The compound’s interaction with receptors or enzymes could lead to downstream changes in cellular processes, such as altered gene expression, protein synthesis, or cell signaling .
- These properties impact its bioavailability and therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- this compound is likely absorbed through passive diffusion in the gastrointestinal tract. It may distribute to various tissues, including the liver, kidney, and brain. Enzymes in the liver may metabolize it into inactive forms. Elimination occurs primarily via urine and feces.
Action Environment
Biochemical Analysis
Biochemical Properties
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, it has been found to inhibit the activity of certain protein kinases, which play a crucial role in cell proliferation and differentiation . Additionally, this compound can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing the oxidation of substrates . This binding interaction can result in changes in gene expression, as the inhibition of these enzymes can lead to the accumulation of specific metabolites that act as signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of the compound in biochemical and pharmaceutical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At high doses, this compound can exhibit toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation to form reactive intermediates that participate in further biochemical reactions . These metabolic pathways can influence the overall metabolic flux and metabolite levels in cells, leading to changes in cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the bioavailability and pharmacokinetics of the compound.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria . This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles . The localization of this compound within these compartments can affect its activity and function, as it can interact with specific enzymes and proteins localized in these organelles .
Comparison with Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: A structural isomer with a different arrangement of atoms.
Indole derivatives: Compounds containing the indole ring, which share some similarities in structure and reactivity.
This comprehensive overview provides a detailed understanding of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl 2,3-dihydropyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOEFQSAKKFGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454271 | |
Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68471-57-8 | |
Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68471-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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